molecular formula C9H13N B6596028 Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- CAS No. 65538-33-2

Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl-

Cat. No.: B6596028
CAS No.: 65538-33-2
M. Wt: 140.24 g/mol
InChI Key: KWTSXDURSIMDCE-VIQYUKPQSA-N
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Description

Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- is a deuterated analog of alpha-methylphenethylamine. This compound is characterized by the presence of five deuterium atoms on the benzene ring, which makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- typically involves the deuteration of alpha-methylphenethylamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration is achieved.

Chemical Reactions Analysis

Types of Reactions

Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.

    Biology: Employed in metabolic studies to understand the pathways involving phenethylamine derivatives.

    Medicine: Investigated for its potential therapeutic effects and as a reference compound in drug development.

    Industry: Utilized in the production of deuterated compounds for various applications, including NMR spectroscopy.

Mechanism of Action

The mechanism of action of Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the kinetic isotope effect. This compound can modulate signal transduction pathways by interacting with specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Alpha-methylphenethylamine: The non-deuterated analog.

    Phenethylamine: A simpler analog without the alpha-methyl group.

    Deuterated phenethylamine: Similar deuterated compounds with different substitution patterns.

Uniqueness

Benzene-2,3,4,5,6-d5-ethanamine, alpha-methyl- is unique due to the presence of five deuterium atoms on the benzene ring. This makes it particularly useful in studies involving the kinetic isotope effect and in applications requiring deuterated compounds.

Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTSXDURSIMDCE-VIQYUKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016103
Record name (+/-)-Amphetamine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65538-33-2
Record name (+/-)-Amphetamine-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65538-33-2
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